molecular formula C20H17F3N2O2S2 B2708163 5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine CAS No. 339276-05-0

5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine

Cat. No.: B2708163
CAS No.: 339276-05-0
M. Wt: 438.48
InChI Key: VFSNEVZIGFLOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring a 5-methoxy group and two distinct sulfanyl substituents at positions 4 and 2 of the pyrimidine ring. The 4-position is substituted with a 4-methoxyphenylsulfanyl group, while the 2-position carries a [[3-(trifluoromethyl)phenyl]methyl]sulfanyl moiety. The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups.

Properties

IUPAC Name

5-methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2S2/c1-26-15-6-8-16(9-7-15)29-18-17(27-2)11-24-19(25-18)28-12-13-4-3-5-14(10-13)20(21,22)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSNEVZIGFLOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The methoxy groups are known to influence the electronic properties of the molecule, which may affect its binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of pyrimidine compounds show selective inhibition of cancer cell proliferation through the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Similar compounds within the pyrimidine class have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A related study found that modifications in the structure significantly enhanced COX-2 inhibitory activity, suggesting that the sulfanyl group may play a crucial role in mediating these effects .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Research indicates that derivatives with similar structures possess activity against various bacterial strains, suggesting potential applications in treating infections .

Study 1: Anticancer Efficacy

A recent experimental study evaluated the anticancer efficacy of 5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine against human breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Histological analysis revealed significant apoptosis in treated cells, supporting its potential as an anticancer agent .

Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, this compound was tested for its ability to inhibit COX-2 expression in human whole blood assays. The findings indicated a marked reduction in inflammatory markers, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

Data Summary

Biological Activity Observation Reference
AnticancerSignificant cytotoxicity in vitro
Anti-inflammatoryInhibition of COX-2
AntimicrobialActivity against bacterial strains

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in drug development. Some key areas include:

Antimicrobial Properties

Research indicates that compounds with similar structures often display antimicrobial activity. For instance, derivatives containing sulfanyl and trifluoromethyl groups have shown effectiveness against various bacterial strains and fungi. The specific compound may possess similar properties, potentially inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity

Preliminary studies suggest that pyrimidine derivatives can exhibit anticancer properties. In vitro evaluations may reveal that this compound affects cell proliferation in cancer cell lines, indicating its potential as an anticancer agent. Further investigations are needed to establish its efficacy and mechanism of action against specific types of cancer.

Synthetic Pathways

The synthesis of 5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Core : This involves cyclization reactions that lead to the formation of the pyrimidine ring.
  • Introduction of Functional Groups : The methoxy and trifluoromethyl groups are introduced through electrophilic substitution reactions or coupling reactions with suitable precursors.

A detailed synthetic route can be outlined as follows:

StepReaction TypeReagentsConditions
1Cyclization2-amino-4-methoxyphenol, carbonyl compoundAcidic medium
2Electrophilic substitutionTrifluoromethyl iodideBase catalyst
3SulfanylationThiol compoundsMild heating

Therapeutic Potential

Given its structural characteristics, this compound may have several therapeutic applications:

Antimicrobial Agents

The compound could be developed into a new class of antibiotics or antifungals due to its potential efficacy against resistant strains.

Cancer Therapy

If proven effective in preclinical models, it may serve as a lead compound for developing novel anticancer therapies targeting specific pathways involved in tumor growth.

Case Studies and Research Findings

Several studies have investigated similar compounds with promising results:

  • A study on sulfanyl-pyrimidine derivatives indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
  • Research into the synthesis of related thiopyrimidine compounds demonstrated their ability to inhibit cancer cell proliferation in vitro, suggesting a potential pathway for further exploration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural uniqueness lies in its substitution pattern on the pyrimidine core. Below is a comparative analysis with analogous pyrimidine derivatives:

Compound Key Structural Features Molecular Formula Molecular Weight Notable Differences
Target Compound 5-methoxy, 4-(4-methoxyphenyl)sulfanyl, 2-(3-CF₃-benzylsulfanyl)pyrimidine C₂₀H₁₈F₃N₂O₂S₂ 448.49 g/mol Dual sulfanyl groups with methoxy and CF₃ substituents.
5-Methoxy-2-(2-pyridinyl)-4-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine 5-methoxy, 2-pyridinyl, 4-(3-CF₃-phenylsulfanyl)pyrimidine C₁₇H₁₂F₃N₃OS 363.36 g/mol Pyridinyl at position 2 vs. benzylsulfanyl in target; lacks 4-methoxyphenyl group.
4-Methylbenzyl 5-(3-trifluoromethylphenyl)-2-pyrimidinyl sulfide 5-(3-CF₃-phenyl), 2-(4-methylbenzylsulfanyl)pyrimidine C₁₉H₁₇F₃N₂S 374.41 g/mol Methylbenzylsulfanyl at position 2; lacks methoxy groups and 4-position sulfanyl.
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-tetrahydrobenzothieno-pyrimidin-4-one Fused tetrahydrobenzothieno-pyrimidine core with 4-methoxyphenyl and 3-CF₃-benzylsulfanyl C₂₃H₂₀F₃N₂O₂S₂ 494.54 g/mol Fused ring system introduces steric constraints; thione group at position 4.
2-Chloro-4-trifluoromethyl-6-[3-(trifluoromethyl)phenyl]pyrimidine 2-chloro, 4-CF₃, 6-(3-CF₃-phenyl)pyrimidine C₁₂H₅ClF₆N₂ 326.63 g/mol Halogen substitution (Cl) at position 2; dual CF₃ groups; no sulfanyl or methoxy moieties.

Key Observations

Substituent Position and Electronic Effects: The target compound’s 5-methoxy group enhances electron density at the pyrimidine ring, while the 3-(trifluoromethyl)benzylsulfanyl group introduces electron withdrawal. This contrast may influence reactivity or binding in biological systems compared to analogs with uniform electronic profiles (e.g., pyridinyl or methylbenzyl substituents) .

Sulfanyl vs. Thione Groups: The tetrahydrobenzothieno-pyrimidinone in contains a thione group (C=S) at position 4, which is more polarizable than the sulfanyl (C-S-C) groups in the target compound. This difference could affect hydrogen-bonding interactions in biological contexts.

Synthetic Considerations: The target compound’s synthesis likely involves nucleophilic aromatic substitution or coupling reactions to introduce sulfanyl groups, as seen in similar pyrimidine syntheses (e.g., ).

Biological Implications :

  • While dihydropyrimidines (e.g., ) are studied for biological activity, the target’s fully aromatic core may target different enzymes or receptors. The dual sulfanyl groups could enhance binding via sulfur-mediated interactions (e.g., disulfide bridges or metal coordination) compared to single-sulfanyl analogs .

Research Findings and Data Gaps

  • Structural Data: No crystallographic data for the target compound are provided in the evidence.
  • Biological Activity : Evidence lacks specific data on the target compound’s activity. Comparatively, dihydropyrimidines () and pyridinyl-substituted pyrimidines () are explored for therapeutic applications, but extrapolation to the target is speculative.
  • Synthetic Optimization : Modifications to the benzylsulfanyl group (e.g., para-substitution vs. meta-CF₃ in ) could be explored to tune solubility or potency.

Q & A

Basic: How can researchers optimize the synthesis of 5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine to improve yield and purity?

Answer:
The synthesis of this pyrimidine derivative requires careful optimization of reaction conditions. Key steps include:

  • Sulfanyl group introduction : Use controlled nucleophilic substitution under inert atmosphere (N₂/Ar) to minimize oxidation of sulfanyl intermediates .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) to separate regioisomers, followed by recrystallization in ethanol for purity enhancement .
  • Yield monitoring : Track intermediates via TLC (silica gel 60 F₂₅₄ plates) using UV visualization. Adjust stoichiometry of 3-(trifluoromethyl)benzyl mercaptan to pyrimidine core (1.2:1 molar ratio) to suppress side reactions .

Basic: What analytical methods are recommended for structural characterization of this compound?

Answer:
A multi-technique approach ensures accurate structural confirmation:

  • X-ray crystallography : Resolve ambiguities in sulfanyl and trifluoromethylbenzyl group orientations. Use crystals grown in DMSO/water (7:3) at 4°C .
  • NMR spectroscopy : Assign protons using ¹H-¹H COSY and HSQC (Bruker 500 MHz, CDCl₃). Key signals: methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error using ESI-QTOF .

Basic: How does the solubility profile of this compound influence experimental design in biological assays?

Answer:
The compound’s limited aqueous solubility (predicted logP ~4.2) necessitates:

  • Solvent selection : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS with 0.1% Tween-80 for in vitro studies .
  • Dynamic light scattering (DLS) : Assess colloidal stability at 37°C over 24 hours to rule out aggregation in cell culture media .

Basic: What stability studies are critical for ensuring reproducibility in long-term research?

Answer:

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>150°C suggests room-temperature stability) .
  • Photodegradation : Expose to UV light (254 nm) for 48 hours; monitor via HPLC (C18 column, acetonitrile/water 70:30). Degradation products >5% require light-protected storage .
  • Hydrolytic stability : Incubate in pH 7.4 buffer at 37°C for 72 hours; quantify intact compound using LC-MS .

Advanced: How can researchers identify the biological targets of this compound in kinase inhibition studies?

Answer:

  • Kinase profiling : Use a panel of 100+ recombinant kinases (e.g., Eurofins KinaseProfiler). Prioritize hits with <50% residual activity at 1 µM .
  • SPR (Surface Plasmon Resonance) : Immobilize kinases (e.g., EGFR, VEGFR2) on CM5 chips; measure binding kinetics (ka/kd) to confirm direct interaction .
  • Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Detect stabilized targets via Western blot .

Advanced: What strategies resolve contradictions between computational docking predictions and experimental IC₅₀ values?

Answer:

  • Ensemble docking : Run AutoDock Vina with multiple protein conformations (e.g., PDB 3POZ, 4ASD) to account for kinase flexibility .
  • Solvent-accessible surface area (SASA) analysis : Use MD simulations (GROMACS) to identify steric clashes from trifluoromethylbenzyl groups .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for mutations in ATP-binding pockets (e.g., T790M in EGFR) to refine affinity predictions .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • Methoxy group variations : Replace 4-methoxyphenyl with 4-ethoxyphenyl or 4-fluorophenyl to assess electron-donating/withdrawing effects on potency .
  • Sulfanyl linker optimization : Substitute sulfur with selenyl or methylene groups; evaluate metabolic stability in human liver microsomes .
  • Trifluoromethyl substitution : Test 3-CF₃ vs. 4-CF₃ benzyl analogs using in vitro kinase assays and logD measurements .

Advanced: What experimental evidence supports or refutes potential mutagenicity of this compound?

Answer:

  • Ames test : Conduct with TA98 and TA100 strains (±S9 metabolic activation). A ≥2-fold increase in revertant colonies indicates mutagenic risk .
  • Comet assay : Treat human lymphocytes (10–100 µM, 24 hours); tail moment >5% vs. control suggests DNA damage .
  • In silico prediction : Use Derek Nexus to flag structural alerts (e.g., aromatic amines); cross-validate with ToxTree .

Advanced: How can researchers address discrepancies in crystallographic vs. solution-phase conformational data?

Answer:

  • NOESY NMR : Detect through-space correlations between methoxy and trifluoromethylbenzyl protons to confirm solution-phase conformation .
  • Molecular dynamics (MD) : Simulate 100 ns trajectories in explicit solvent (TIP3P water) to identify flexible regions not resolved in X-ray structures .
  • Small-angle X-ray scattering (SAXS) : Compare experimental scattering profiles with crystallographic data to assess oligomeric states .

Advanced: What methodologies mitigate hygroscopicity issues during formulation for in vivo studies?

Answer:

  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to stabilize the compound; confirm residual moisture <1% via Karl Fischer titration .
  • Nanoemulsion delivery : Encapsulate in PEGylated liposomes (70–100 nm diameter, DLS-verified) to enhance bioavailability .
  • Stability-indicating assays : Monitor degradation under 25°C/60% RH for 12 weeks; use HPLC-MS to quantify hydrolyzed or oxidized products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.